4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine
Description
Properties
IUPAC Name |
3-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N8/c1-15-7-8-28(25-15)19-6-5-18(23-24-19)26-9-11-27(12-10-26)20-13-17(21-14-22-20)16-3-2-4-16/h5-8,13-14,16H,2-4,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZSILCELORKAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)C4=NC=NC(=C4)C5CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, including the formation of the pyrimidine core, cyclobutyl substitution, and the introduction of the pyrazolyl-pyridazinyl moiety. Common synthetic methods include:
Cyclization Reactions: Formation of the pyrimidine ring through cyclization of appropriate precursors.
Substitution Reactions: Introduction of the cyclobutyl group via nucleophilic substitution.
Coupling Reactions: Use of Suzuki-Miyaura coupling to attach the pyrazolyl-pyridazinyl moiety to the piperazinyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Addition of hydrogen atoms to reduce specific functional groups.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Use of halogenating agents or organometallic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Structural Features:
- Pyrimidine Core : A six-membered aromatic ring with two nitrogen atoms, serving as a central scaffold for substituent attachment.
- Cyclobutyl Substituent : A four-membered carbocyclic ring at position 4, which may enhance steric bulk and modulate lipophilicity.
- Piperazine-Pyridazine-Pyrazole Chain : A piperazine ring at position 6 connects to a pyridazine moiety, further substituted with a 3-methylpyrazole group. This arrangement introduces multiple hydrogen-bonding sites and conformational flexibility.
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
*Estimated based on structural formula.
Key Insights:
Complexity vs. Simplicity :
- The target compound’s pyridazine-pyrazole-piperazine chain introduces greater conformational flexibility compared to simpler analogs like 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine . This could enhance target binding but may complicate synthesis and pharmacokinetics.
- In contrast, 4-(4-bromo-3-methyl-1H-pyrazol-1-yl)-6-(but-3-ynyloxy)pyrimidine () uses a bromine atom and alkyne group for functionalization, favoring reactivity in downstream modifications .
Substituent Effects :
- Cyclobutyl Group : Unlike methyl or bromo substituents in analogs, the cyclobutyl ring in the target compound may improve metabolic stability by reducing oxidative degradation.
- Piperazine Linkers : Present in both the target compound and 4-(3-methyl-1H-pyrazol-1-yl)-6-(piperazin-1-yl)pyrimidine , piperazine enhances aqueous solubility and serves as a spacer for attaching functional groups .
Isomerization and Stability: Pyrazolo-pyrimidine derivatives () undergo isomerization under specific conditions, forming triazolo-pyrimidine analogs .
Synthetic Challenges: The multi-step synthesis required for the target compound’s pyridazine-pyrazole-piperazine chain contrasts with the straightforward preparation of simpler pyrimidine derivatives (e.g., crystallization in ethanol/acetone mixtures for ’s compound) .
Notes
- The compound and its analogs are intended for research use only, as emphasized in commercial sources .
Biological Activity
4-Cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a complex structure with multiple nitrogen-containing rings, including pyrimidine and pyrazole moieties, which are known for their diverse pharmacological profiles.
The molecular formula of this compound is with a molecular weight of approximately 376.5 g/mol. The presence of piperazine and pyrazole groups enhances its chemical diversity and potential therapeutic applications.
| Property | Value |
|---|---|
| Molecular Formula | C20H24N8 |
| Molecular Weight | 376.5 g/mol |
| CAS Number | 2415633-89-3 |
Research indicates that compounds similar to this compound may interact with specific biological targets, such as kinases involved in cancer proliferation. The mechanism of action likely involves the inhibition of tyrosine kinases, particularly c-Met, which is implicated in various cancer pathways .
Anticancer Properties
Several studies have highlighted the anticancer potential of pyrimidine derivatives, including those related to the target compound. For instance, derivatives have been synthesized and tested for their inhibitory effects on c-Met enzyme activity and their anti-proliferative effects on human gastric cancer cell lines (Hs746T). Compounds exhibiting strong inhibitory activities against c-Met have shown promising results in reducing cell proliferation, indicating that this compound may possess similar properties .
Anti-inflammatory Effects
The structural components of the compound suggest potential anti-inflammatory activities, which are common among pyrimidine derivatives. The presence of nitrogen-rich heterocycles often correlates with interactions that can modulate inflammatory pathways.
Case Studies
Case Study 1: Inhibition of c-Met
In a study focusing on substituted pyrazol derivatives, compounds similar to the target compound were evaluated for their ability to inhibit the c-Met enzyme. The results indicated that several derivatives exhibited significant inhibition, with some compounds showing IC50 values in the nanomolar range . This suggests that this compound could be a potent inhibitor as well.
Case Study 2: Structure–Activity Relationship (SAR)
A quantitative structure–activity relationship (QSAR) analysis conducted on related compounds provided insights into how structural modifications influence biological activity. The presence of specific functional groups was linked to enhanced kinase inhibition and cellular activity, suggesting a pathway for optimizing the design of new derivatives based on this scaffold .
Q & A
Q. What are the key steps and challenges in synthesizing 4-cyclobutyl-6-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}pyrimidine?
- Methodological Answer : Synthesis typically involves:
Cyclocondensation : Formation of the pyrimidine core using amidines and β-diketones under reflux conditions (e.g., ethanol, 80–100°C).
Suzuki-Miyaura Coupling : Introduction of the cyclobutyl group via palladium-catalyzed cross-coupling (e.g., Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O, 90°C).
Piperazine Functionalization : Nucleophilic substitution to attach the pyridazine-piperazine moiety (e.g., DIPEA, DCM, 40°C).
Pyrazole Coupling : Copper-mediated Ullmann reaction to install the 3-methylpyrazole group.
Key challenges include controlling regioselectivity during pyridazine functionalization and minimizing byproducts in multi-step reactions .
Q. Which analytical techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm substituent positions and piperazine ring conformation.
- High-Resolution Mass Spectrometry (HRMS) : ESI+ mode for molecular ion validation (e.g., [M+H]⁺ at m/z 410.1925).
- X-ray Diffraction (XRD) : For crystalline derivatives, resolves stereochemistry and hydrogen-bonding networks.
- HPLC-PDA : Purity assessment (C18 column, acetonitrile/water gradient) .
Q. How is the compound screened for initial biological activity?
- Methodological Answer :
- In vitro assays :
- Kinase Inhibition : ADP-Glo™ kinase assay (e.g., EGFR, BRAF) at 1–10 µM concentrations.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HCT-116, IC₅₀ determination).
- Receptor Binding : Radioligand displacement assays (e.g., serotonin 5-HT₆ receptor, competitive binding with [³H]-LSD) .
Q. What are common impurities in the synthesis, and how are they characterized?
- Methodological Answer :
- Byproducts : Unreacted intermediates (e.g., des-cyclobutyl derivatives) or over-coupled adducts.
- Analysis :
- LC-MS/MS : Identifies impurities via fragmentation patterns.
- Preparative TLC : Isolates impurities for NMR validation.
- Mitigation : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio for Suzuki coupling) and purification via column chromatography (silica gel, hexane/EtOAc) .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., XPhos Pd G3 vs. PEPPSI-IPr) for coupling efficiency.
- Solvent Optimization : Replace DMF with DMAc or THF to reduce side reactions.
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min vs. 12 h for cyclocondensation).
- DoE (Design of Experiments) : Statistical modeling to balance temperature, solvent polarity, and reagent equivalents .
Q. How are structural ambiguities resolved when crystallographic data is unavailable?
- Methodological Answer :
- Tandem MS/MS : Collision-induced dissociation (CID) to confirm connectivity (e.g., loss of cyclobutyl fragment at m/z 290).
- 2D NMR (COSY, NOESY) : Correlates proton-proton spatial relationships, critical for piperazine chair conformation analysis.
- DFT Calculations : Predicts stable conformers and compares experimental/theoretical NMR shifts (Gaussian 16, B3LYP/6-31G*) .
Q. What methodologies identify the compound’s biological targets and mechanisms?
- Methodological Answer :
- SPR (Surface Plasmon Resonance) : Screen against GPCR arrays (e.g., CXCR3, CCR5) to quantify binding affinity (KD values).
- Phosphoproteomics : SILAC labeling to map kinase signaling pathways affected in treated cells.
- Cryo-EM : Resolve compound-receptor complexes (e.g., 5-HT₆ receptor) at near-atomic resolution .
Q. How are contradictions in bioactivity data across studies addressed?
- Methodological Answer :
- Orthogonal Assays : Validate kinase inhibition using both radiometric (³²P-ATP) and luminescence-based methods.
- Cell Line Authentication : STR profiling to rule out cross-contamination.
- Meta-Analysis : Pool data from ≥3 independent studies; apply Bayesian statistics to resolve variability .
Q. What strategies guide structure-activity relationship (SAR) studies?
- Methodological Answer :
- Systematic Substituent Variation :
| Position | Modification | Impact on IC₅₀ (EGFR) |
|---|---|---|
| Pyrimidine C4 | Cyclobutyl → Cyclopentyl | 2.1 µM → 5.7 µM |
| Pyrazole C3 | Methyl → Ethyl | No significant change |
- 3D-QSAR : CoMFA/CoMSIA models to predict activity cliffs .
Q. Which computational methods predict binding modes and pharmacokinetics?
Q. How is compound stability assessed under varying storage conditions?
Q. What cross-disciplinary applications exist beyond pharmacology?
- Methodological Answer :
- Chemical Biology : Photoaffinity labeling probes (e.g., diazirine tags) for target identification.
- Materials Science : Metal-organic framework (MOF) synthesis via piperazine coordination (e.g., Zn²⁺ nodes).
- Catalysis : Ligand design for asymmetric hydrogenation (Ru-BINAP complexes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
